N-Benzyl-3-formamido-2-hydroxybenzamide
Description
N-Benzyl-3-formamido-2-hydroxybenzamide is a benzamide derivative featuring a hydroxy group at the 2-position of the aromatic ring, a formamido substituent at the 3-position, and a benzyl group attached to the nitrogen atom. These compounds are typically synthesized via condensation reactions between acyl chlorides or activated carboxylic acids and amines or hydroxylamine derivatives. The hydroxy and amide functionalities in such molecules often confer metal-chelating properties, making them candidates for catalytic applications or bioactive agents .
Properties
CAS No. |
34999-29-6 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-benzyl-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14N2O3/c18-10-17-13-8-4-7-12(14(13)19)15(20)16-9-11-5-2-1-3-6-11/h1-8,10,19H,9H2,(H,16,20)(H,17,18) |
InChI Key |
FZQYMHXAZRLFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC=C2)NC=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-formamido-2-hydroxybenzamide typically involves the reaction of 3-amino-2-hydroxybenzoic acid with benzylamine and formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-amino-2-hydroxybenzoic acid, benzylamine, formic acid.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-formamido-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formamido group can be reduced to an amine group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of N-Benzyl-3-formamido-2-benzoylbenzamide.
Reduction: Formation of N-Benzyl-3-amino-2-hydroxybenzamide.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-Benzyl-3-formamido-2-hydroxybenzamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-3-formamido-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Substituent Effects on Properties
- Electron-Donating Groups (e.g., methoxy, hydroxy) : Enhance solubility and metal-chelation capacity. For example, 2-hydroxy-N-(3-methoxyphenyl)benzamide benefits from the methoxy group’s electron-donating effects .
- Lipophilic Groups (e.g., cyclohexanecarbonyl, benzyl) : Improve membrane permeability, as seen in compound 1z .
- Heterocyclic Substituents (e.g., pyridinyl) : Introduce additional binding sites for biological targets or catalysts, as in 2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
